molecular formula C14H12O6S B10769506 Resveratrol-3-O-Sulfate (sodium salt)

Resveratrol-3-O-Sulfate (sodium salt)

Cat. No.: B10769506
M. Wt: 308.31 g/mol
InChI Key: DULQFFCIVGYOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resveratrol-3-O-Sulfate (sodium salt) is a useful research compound. Its molecular formula is C14H12O6S and its molecular weight is 308.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Resveratrol-3-O-Sulfate (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Resveratrol-3-O-Sulfate (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULQFFCIVGYOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Resveratrol Paradox and the Central Role of Sulfation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Phase II Metabolism of Resveratrol: Sulfation Pathways

Resveratrol (trans-3,5,4′-trihydroxystilbene), a naturally occurring polyphenol found in grapes, red wine, and various other plants, has garnered significant scientific interest for its broad spectrum of potential health benefits, including cardioprotective, neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3] However, the translation of these promising preclinical findings into clinical efficacy has been hampered by a significant challenge known as the "resveratrol paradox": its high bioactivity observed in vitro versus its low systemic bioavailability in vivo.[4]

Upon oral administration, resveratrol is well-absorbed (~70%) but undergoes rapid and extensive first-pass metabolism, primarily in the intestine and liver.[5][6] This biotransformation is dominated by Phase II conjugation reactions, which attach polar moieties to the resveratrol molecule, facilitating its excretion.[7] In humans, the principal metabolic routes are sulfation and glucuronidation, leading to plasma concentrations of resveratrol metabolites that can be up to 20-fold higher than that of the parent compound.[4] Sulfation, in particular, is considered the main conjugation pathway in humans and a limiting factor for the bioavailability of free resveratrol.[4]

This guide provides a comprehensive technical overview of the resveratrol sulfation pathways, from the core enzymatic machinery to the biological significance of the resulting metabolites. We will delve into the causality behind experimental choices for studying these pathways and provide detailed methodologies for researchers, scientists, and drug development professionals.

The Core Machinery: Sulfotransferases (SULTs) and the Sulfation Reaction

The sulfation of resveratrol is catalyzed by a superfamily of cytosolic enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the resveratrol structure. This conjugation increases the water solubility of resveratrol, marking it for elimination from the body.

Several SULT isoforms have been identified as key players in resveratrol metabolism in humans.[4] The primary enzymes involved are:

  • SULT1A1: This is the main enzyme responsible for the sulfation of phenolic compounds and plays a crucial role in resveratrol metabolism in the liver and intestine.[5][8][9]

  • SULT1A2 and SULT1A3: These isoforms also contribute to resveratrol sulfation, particularly in the liver.[4][8][9]

  • SULT1E1: This isoform, known for its role in estrogen sulfation, also metabolizes resveratrol.[4][8][9]

The expression levels of these enzymes vary significantly across different tissues (e.g., liver, intestine, lungs, breast tissue), which directly influences the site-specific metabolic profile of resveratrol.[10][11][12]

Metabolic Pathways and Key Resveratrol Sulfates

The sulfation of resveratrol can occur at its 3, 5, or 4' hydroxyl positions. The major metabolites identified in human plasma and tissues are:

  • trans-Resveratrol-3-O-sulfate (R3S): This is a major metabolite in human plasma after oral administration.[4] Its formation is almost exclusively catalyzed by SULT1A1 , with minor contributions from SULT1A2, SULT1A3, and SULT1E1.[8][9][13]

  • trans-Resveratrol-4'-O-sulfate (R4'S): This monosulfate is also a significant metabolite. Its formation is primarily catalyzed by SULT1A1 , SULT1A2 , and SULT1A3 .[4][8][9]

  • trans-Resveratrol-3-O-4'-O-disulfate: This disulfated conjugate is formed mainly by the action of SULT1A1 .[4]

The following diagram illustrates the primary sulfation pathways of resveratrol.

Resveratrol_Sulfation cluster_sults Sulfotransferases (SULTs) Res trans-Resveratrol R3S Resveratrol-3-O-sulfate Res->R3S Predominantly R4S Resveratrol-4'-O-sulfate Res->R4S RdiS Resveratrol-3-O-4'-O-disulfate Res->RdiS PAPS PAPS (Sulfate Donor) SULT1A1 SULT1A1 SULT1A2 SULT1A2 SULT1A3 SULT1A3 SULT1A1->R3S SULT1A1->R4S SULT1A1->RdiS SULT1A2->R4S SULT1A3->R4S Resveratrol_Regeneration cluster_blood Systemic Circulation cluster_cell Target Cell (e.g., Cancer Cell) Res_S Resveratrol Sulfates (High Concentration) Res_S_intra Resveratrol Sulfates Res_S->Res_S_intra Uptake via Transporters Res_intra Free Resveratrol (Regenerated) Res_S_intra->Res_intra De-sulfation Sulfatase Sulfatases (STS) Sulfatase->Res_intra Bio_Effect Biological Effects (Autophagy, Senescence) Res_intra->Bio_Effect

Caption: Intracellular regeneration of resveratrol from its sulfate metabolites.

Methodologies for Investigating Resveratrol Sulfation

Studying the sulfation of resveratrol requires robust and validated experimental protocols. Below are methodologies central to this field of research.

Experimental Protocol 1: In Vitro Resveratrol Sulfation Assay

This protocol is designed to measure the formation of resveratrol sulfates using either recombinant SULT enzymes or subcellular fractions rich in these enzymes (e.g., liver S9).

Objective: To determine the kinetic parameters of resveratrol sulfation by a specific enzyme source.

Materials:

  • Recombinant human SULT1A1 (or other isoforms) or Human Liver S9 fraction

  • Resveratrol (in DMSO or ethanol)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

  • Potassium phosphate buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ice bath and 37°C water bath

Procedure:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing phosphate buffer, DTT, and MgCl₂.

  • Enzyme and Substrate Addition: To individual microcentrifuge tubes, add the enzyme source (e.g., 10 µg of S9 protein). Then, add varying concentrations of resveratrol (e.g., 0.5-50 µM).

  • Pre-incubation: Pre-incubate the tubes at 37°C for 3 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding a saturating concentration of PAPS (e.g., 20 µM final concentration). Vortex gently.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₆-resveratrol). This step also precipitates the proteins.

  • Sample Processing: Vortex the tubes vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol 2: LC-MS/MS Analysis of Resveratrol and Metabolites

This method provides sensitive and specific quantification of resveratrol and its sulfated conjugates.

Objective: To separate and quantify resveratrol, resveratrol-3-O-sulfate, and resveratrol-4'-O-sulfate in a biological matrix.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. [14][15]* Mobile Phase B: 0.1% Formic Acid in Acetonitrile. [14][15]* Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at ~10% B, ramp up to 95% B to elute the compounds, and then re-equilibrate.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Q1 -> Q3):

    • trans-Resveratrol: m/z 227 -> 185

    • Resveratrol Sulfates (R3S, R4'S): m/z 307 -> 227

    • ¹³C₆-trans-Resveratrol (Internal Standard): m/z 233 -> 191

  • Data Analysis: Quantify by integrating the peak areas and comparing the analyte/internal standard ratio to a standard curve prepared in a matching matrix.

Caption: General workflow for the LC-MS/MS analysis of resveratrol metabolites.

Conclusion and Future Perspectives

The sulfation of resveratrol is a pivotal metabolic process that dictates its pharmacokinetic profile and, ultimately, its biological activity in humans. Far from being a simple inactivation pathway, sulfation creates stable, circulating metabolites that can be considered pro-drugs, delivering resveratrol to target tissues for localized activation. This understanding helps to resolve the "resveratrol paradox" and provides a strong rationale for its continued investigation in clinical settings.

Future research should focus on:

  • Pharmacogenomics: Investigating how genetic polymorphisms in SULT enzymes (e.g., SULT1A1) affect inter-individual variations in resveratrol metabolism and response.

  • Sulfatase Regulation: Understanding the factors that regulate the expression and activity of sulfatases in different tissues, which could be key to enhancing the local efficacy of resveratrol.

  • Microbiome Interactions: Exploring how gut microbiota influence the sulfation and de-sulfation of resveratrol and its metabolites.

A deep appreciation for the complexities of resveratrol's Phase II metabolism is essential for drug development professionals seeking to harness its full therapeutic potential, whether through novel delivery systems, co-administration strategies, or the direct use of its stable sulfate metabolites.

References

  • Walle, T. (2011). Bioavailability of resveratrol. Annals of the New York Academy of Sciences, 1215(1), 9-15. [Link]

  • Hoshino, J., Park, E. J., Kondratyuk, T. P., Marler, L., Pezzuto, J. M., & van Breemen, R. B. (2010). Selective synthesis and biological evaluation of sulfate-conjugated resveratrol metabolites. Journal of Medicinal Chemistry, 53(13), 5033-5043. [Link]

  • Böhmdorfer, M., Maier-Salamon, A., Aust, S., Thalhammer, T., Reznicek, G., Kunert, O., ... & Jäger, W. (2005). Sulfation of resveratrol in human liver: evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1. Xenobiotica, 35(12), 1101-1119. [Link]

  • Miksits, M., Wlcek, K., Svoboda, M., Kunert, O., Haslinger, E., Szekeres, T., & Jäger, W. (2005). Sulfation of resveratrol in human liver: evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1. Cancer Letters, 289(2), 237-245. [Link]

  • Maier-Salamon, A., Böhmdorfer, M., Riha, J., Thalhammer, T., Szekeres, T., & Jäger, W. (2017). Involvement of UDP-Glucuronosyltransferases and Sulfotransferases in the Excretion and Tissue Distribution of Resveratrol in Mice. Molecules, 22(12), 2193. [Link]

  • Asensi, M., Medina, I., Peiró, S., Pérez-Fons, L., Micol, V., & Estrela, J. M. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemotherapy and Pharmacology, 68(3), 737-746. [Link]

  • Sergides, C., Chirilă, M., & Pitta, D. (2024). Studies of resveratrol bioavailability and pharmacokinetics in the last 10 years. ResearchGate. [Link]

  • Yuan, L., Liu, Y., Zhang, Y., Qu, C., Liu, C., & Wang, Y. (2020). Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry. Journal of Chromatography B, 1152, 122249. [Link]

  • Ríos-Hoyo, A., & Colom, H. (2011). Population pharmacokinetic modeling of trans-resveratrol and its glucuronide and sulfate conjugates after oral and intravenous administration in rats. Pharmaceutical Research, 28(7), 1734-1747. [Link]

  • Pezzuto, J. M., et al. (2010). Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites. Journal of Medicinal Chemistry. [Link]

  • Colom, H., et al. (2011). Population Pharmacokinetic Modeling of trans-Resveratrol and Its Glucuronide and Sulfate Conjugates After Oral and Intravenous Administration in Rats. Semantic Scholar. [Link]

  • Andres-Lacueva, C., et al. (2019). Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity. PMC. [Link]

  • Muzzio, M., Huang, Z., Hu, S. C., Johnson, W. D., & McCormick, D. L. (2013). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Pharmaceutical and Biomedical Analysis, 85, 136-143. [Link]

  • Böhmdorfer, M., et al. (2008). Sulfation of resveratrol in human liver: Evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1. Taylor & Francis Online. [Link]

  • Vang, O. (2022). Resveratrol for the Management of Human Health: How Far Have We Come? A Systematic Review of Resveratrol Clinical Trials to Highlight Gaps and Opportunities. PMC. [Link]

  • Patel, K. R., et al. (2013). Sulfate Metabolites Provide an Intracellular Pool for Resveratrol Generation and Induce Autophagy with Senescence. Semantic Scholar. [Link]

  • Nuora, A., & Jäger, W. (2017). Role of sulfotransferases in resveratrol metabolism in human adipocytes. Molecular Nutrition & Food Research, 61(10), 1700257. [Link]

  • Sharan, S., & Nagar, S. (2013). Pulmonary Metabolism of Resveratrol: In Vitro and In Vivo Evidence. Drug Metabolism and Disposition, 41(6), 1163-1169. [Link]

  • Barreca, D., & Smeriglio, A. (2024). Resveratrol Bioavailability After Oral Administration: A Meta-Analysis of Clinical Trial Data. MDPI. [Link]

  • Brown, K. (2013). Resveratrol Shown Effective against Cancer After the Body Converts It. LabMedica. [Link]

  • Lin, H. S., & Ho, P. C. (2001). In Vitro Metabolism Study of Resveratrol and Identification and Determination of Its Metabolite Piceatannol by LC/EC and LC/MSMS. Current Separations, 20(2), 63-70. [Link]

  • Wang, S., et al. (2021). Intestinal pharmacokinetics of resveratrol and regulatory effects of resveratrol metabolites on gut barrier and gut microbiota. Food Chemistry, 357, 129532. [Link]

  • Patel, K. R., et al. (2013). Sulfate metabolites provide an intracellular pool for resveratrol generation and induce autophagy with senescence. Science Translational Medicine, 5(205), 205ra133. [Link]

  • He, S., & Chan, A. (2015). Critical review of resveratrol in xenobiotic-induced hepatotoxicity. PMC. [Link]

  • Nagar, S. (2007). Effect of Resveratrol on 17β-Estradiol Sulfation by Human Hepatic and Jejunal S9 and Recombinant Sulfotransferase 1E1. BioKB. [Link]

  • Zhang, T., et al. (2021). Characterization of the metabolites of trans-resveratrol-3-O-glucoside in monkeys and dogs. Taylor & Francis Online. [Link]

  • Jäger, W., et al. (2005). Sulfation of resveratrol in human liver: Evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1. ResearchGate. [Link]

  • Brown, K., & Gescher, A. J. (2010). Clinical trials of resveratrol. Annals of the New York Academy of Sciences, 1215(1), 16-23. [Link]

  • Muzzio, M., et al. (2025). (PDF) Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. ResearchGate. [Link]

  • Britton, R. G., & Brown, K. (2014). Resveratrol-sulfates provide an intracellular reservoir for generation of parent resveratrol, which induces autophagy in cancer cells. Autophagy, 10(2), 379-380. [Link]

  • Miksits, M., et al. (2010). Expression of sulfotransferases and sulfatases in human breast cancer: impact on resveratrol metabolism. Cancer Letters, 289(2), 237-245. [Link]

  • Zhang, Y., & Chen, J. (2025). The Metabolic Characteristics and Bioavailability of Resveratrol Based on Metabolic Enzymes. Nutrition Reviews. [Link]

  • Sale, S., & Gescher, A. (2024). Resveratrol for Cancer Treatment: Effects on Metabolism and Immune Cells. MDPI. [Link]

  • Ramírez-Garza, R. E., et al. (2018). Pharmacological Properties of Resveratrol. A Pre-Clinical and Clinical Review. Longdom Publishing. [Link]

  • Miksits, M., Wlcek, K., Svoboda, M., Thalhammer, T., Szekeres, T., & Jäger, W. (2008). Metabolism of resveratrol in breast cancer cell lines: impact of sulfotransferase 1A1 expression on cell growth inhibition. Cancer Letters, 261(2), 194-201. [Link]

  • Stehle, F., & Wätjen, W. (2019). Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species. MDPI. [Link]

  • Sek-Certificates. (2023). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. YouTube. [Link]

  • Canlet, C., & Thénot, J. P. (2017). In Vitro Glucuronidation and Sulfation of ε-Viniferin, a Resveratrol Dimer, in Humans and Rats. PMC. [Link]

  • Canlet, C., & Thénot, J. P. (2017). (PDF) In Vitro Glucuronidation and Sulfation of ε-Viniferin, a Resveratrol Dimer, in Humans and Rats. ResearchGate. [Link]

  • Wang, Y., & Sang, S. (2021). Metabolism and pharmacokinetics of resveratrol and pterostilbene. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Binding Affinity of Resveratrol-3-O-Sulfate to mitoNEET Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding interaction between resveratrol-3-O-sulfate, a primary metabolite of the polyphenol resveratrol, and mitoNEET, a crucial outer mitochondrial membrane protein. We delve into the thermodynamic characterization of this binding, detailing the experimental methodologies used to elucidate its affinity and stoichiometry. This document is intended to serve as a resource for researchers in drug discovery and molecular biology, offering insights into the functional implications of this interaction and providing a framework for future investigations into mitoNEET as a therapeutic target.

Introduction: Unveiling the Key Players

mitoNEET: A Novel Regulator of Mitochondrial Function

MitoNEET, also known as CDGSH iron-sulfur domain 1 (CISD1), is a homodimeric protein anchored to the outer mitochondrial membrane.[1][2] Each protomer of mitoNEET uniquely coordinates a [2Fe-2S] cluster through a distinctive 3Cys:1His ligand arrangement.[3][4] This structural feature positions mitoNEET as a potential sensor and regulator of cellular redox status and iron homeostasis.[5] While its precise physiological role is still under active investigation, mitoNEET has been implicated in a variety of cellular processes, including the regulation of mitochondrial bioenergetics and has emerged as a promising drug target for metabolic diseases such as type 2 diabetes, as well as in conditions like neurodegeneration and breast cancer.[1][6] It was initially identified as a target of the thiazolidinedione (TZD) class of antidiabetic drugs, such as pioglitazone.[1][4]

Resveratrol-3-O-Sulfate: The Biologically Active Metabolite

Resveratrol, a naturally occurring polyphenol found in grapes and other plants, has garnered significant attention for its potential health benefits.[7][8] However, upon oral administration, resveratrol is rapidly metabolized in the body, with resveratrol-3-O-sulfate being one of its major circulating metabolites.[7][9] This sulfated form has been shown to possess its own biological activities, including anti-inflammatory and anti-cancer effects.[7][10] Understanding the molecular targets of resveratrol metabolites is crucial for elucidating the mechanisms behind the physiological effects of resveratrol consumption.

The Binding Interaction: A Surprising Specificity

Initial investigations into the potential interaction of resveratrol with mitoNEET yielded a significant finding: resveratrol itself does not exhibit any measurable binding to the protein.[11][12][13] However, its primary metabolite, resveratrol-3-O-sulfate, was discovered to form stable complexes with mitoNEET.[11][12][13] This observation underscores the importance of considering metabolic transformations in drug discovery and molecular interaction studies. The sulfation at the 3-O position appears to be a critical determinant for the recognition and binding to mitoNEET.

Quantitative Analysis of Binding Affinity

The binding of resveratrol-3-O-sulfate to the soluble cytosolic domain (amino acids 32-108) of the dimeric mitoNEET protein has been quantitatively characterized primarily using Isothermal Titration Calorimetry (ITC).[11][12][13]

Isothermal Titration Calorimetry (ITC) Data

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[14][15][16]

The ITC experiments revealed a sequential binding model where up to eight molecules of resveratrol-3-O-sulfate can associate with the dimeric form of mitoNEET, which corresponds to four molecules per monomer.[12] The dissociation constants (Kd) for these binding sites were determined to be in the micromolar range, indicating a moderate binding affinity.

Table 1: Thermodynamic Parameters for Resveratrol-3-O-Sulfate Binding to mitoNEET

Binding SiteDissociation Constant (Kd) (μM)
1-45 - 16

Data sourced from Arif et al. (2011).[12]

The enthalpy and entropy changes associated with the binding were found to be small but favorable, suggesting that the interaction is driven by a combination of enthalpic and entropic contributions.[12]

Experimental Methodologies: A Closer Look

Isothermal Titration Calorimetry (ITC) Protocol

The following provides a generalized, step-by-step protocol for assessing the binding of a small molecule ligand, such as resveratrol-3-O-sulfate, to a protein target like mitoNEET.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the resveratrol-3-O-sulfate–mitoNEET interaction.

Materials:

  • Purified, soluble mitoNEET protein (residues 32-108)

  • Resveratrol-3-O-sulfate

  • ITC instrument (e.g., MicroCal VP-ITC)

  • Dialysis buffer (e.g., Tris-HCl, pH 7.5, containing NaCl)

  • Degassing station

Procedure:

  • Protein Preparation:

    • Express and purify the soluble domain of human mitoNEET.

    • Thoroughly dialyze the purified protein against the chosen ITC buffer to ensure buffer matching between the protein and ligand solutions. The final dialysis buffer should be used to dissolve the ligand.[12]

  • Ligand Preparation:

    • Dissolve resveratrol-3-O-sulfate in the final dialysis buffer to the desired concentration.

  • Concentration Determination:

    • Accurately determine the concentrations of both the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy with a known extinction coefficient or a protein concentration assay).

  • Degassing:

    • Thoroughly degas both the protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • ITC Experiment Setup:

    • Load the mitoNEET solution into the sample cell of the calorimeter.

    • Load the resveratrol-3-O-sulfate solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Initiate the titration experiment. The ligand is injected in small aliquots into the protein solution. The heat change upon each injection is measured.

  • Data Analysis:

    • Integrate the raw ITC data (thermogram) to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a sequential binding model) using the analysis software provided with the instrument (e.g., Origin).[12] This will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Diagram 1: Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Purify & Dialyze mitoNEET Protein P2 Determine Protein Concentration P1->P2 L1 Dissolve Resveratrol-3-O-Sulfate in Dialysis Buffer L2 Determine Ligand Concentration L1->L2 D1 Degas Protein & Ligand Solutions P2->D1 L2->D1 E1 Load mitoNEET into Sample Cell D1->E1 E2 Load Ligand into Injection Syringe D1->E2 E3 Set Experimental Parameters E1->E3 E2->E3 E4 Perform Titration E3->E4 A1 Integrate Raw Data (Thermogram) E4->A1 A2 Fit Data to a Binding Model A1->A2 A3 Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) A2->A3

A schematic overview of the Isothermal Titration Calorimetry workflow.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In addition to ITC, ESI-MS was employed under native conditions to provide qualitative confirmation of the complex formation between mitoNEET and resveratrol-3-O-sulfate.[11][12][13] This technique allows for the detection of non-covalent protein-ligand complexes in the gas phase, providing evidence of the interaction and its stoichiometry.

Structural Insights and Putative Binding Sites

While the precise crystal structure of the mitoNEET-resveratrol-3-O-sulfate complex has not been reported, molecular modeling studies have been conducted to predict potential binding sites.[12] These computational analyses suggest multiple possible binding pockets on the surface of the mitoNEET dimer, both at the interface between the monomers and on the individual subunits.[12] Further structural studies, such as X-ray crystallography or cryo-electron microscopy, are necessary to definitively elucidate the atomic details of this interaction.

Functional Implications and Future Directions

The discovery that a major metabolite of resveratrol, and not the parent compound, binds to mitoNEET has significant implications. It suggests that some of the biological effects attributed to resveratrol may be mediated through the actions of its metabolites on specific cellular targets. The interaction of resveratrol-3-O-sulfate with mitoNEET, a protein implicated in mitochondrial energy metabolism and redox sensing, opens up new avenues of research.[13]

Diagram 2: Potential Downstream Effects of Binding

Functional_Implications R3S Resveratrol-3-O-Sulfate mitoNEET mitoNEET R3S->mitoNEET Binds (Kd = 5-16 μM) MitoFunction Mitochondrial Function mitoNEET->MitoFunction Modulates Redox Redox Homeostasis MitoFunction->Redox Metabolism Cellular Metabolism MitoFunction->Metabolism Signaling Downstream Signaling Pathways MitoFunction->Signaling

Hypothesized modulation of mitoNEET function by resveratrol-3-O-sulfate.

Future research should focus on:

  • Structural Characterization: Determining the high-resolution structure of the mitoNEET-resveratrol-3-O-sulfate complex to understand the molecular basis of the interaction.

  • Functional Assays: Investigating how the binding of resveratrol-3-O-sulfate modulates the known and putative functions of mitoNEET, such as its [2Fe-2S] cluster stability and transfer, and its interaction with other proteins.

  • Cellular Studies: Elucidating the consequences of this interaction in a cellular context, particularly in relation to mitochondrial function, redox signaling, and metabolic pathways.

  • Drug Development: Exploring the potential of using the resveratrol-3-O-sulfate scaffold to design novel and specific modulators of mitoNEET for therapeutic purposes.

Conclusion

The specific binding of resveratrol-3-O-sulfate to mitoNEET represents a significant finding in the study of both resveratrol metabolism and mitochondrial biology. The moderate affinity of this interaction, as determined by isothermal titration calorimetry, suggests a physiologically relevant event. This technical guide has provided a detailed overview of the binding characteristics, the experimental methodologies employed for their determination, and the potential functional implications. Further research into this interaction holds the promise of uncovering new regulatory mechanisms of mitochondrial function and may pave the way for the development of novel therapeutics targeting mitoNEET.

References

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in Molecular Biology.
  • A Structural and Functional MitoNEET Model Shows Proton Coupled Electron Transfer. (n.d.). PMC.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). PubMed.
  • Crystal structure of human mitoNEET reveals distinct groups of iron–sulfur proteins. (n.d.). PNAS.
  • Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). (n.d.). Virtual Labs IIT Kharagpur.
  • How Strong is Your Binding?
  • mitoNEET as a novel drug target for mitochondrial dysfunction. (2014). Drug Discovery Today.
  • MitoNEET is a uniquely folded 2Fe–2S outer mitochondrial membrane protein stabilized by pioglitazone. (n.d.). PNAS.
  • Complexes of the Outer Mitochondrial Membrane Protein MitoNEET with Resveratrol-3-Sulfate. (n.d.).
  • Complexes of the Outer Mitochondrial Membrane Protein MitoNEET with Resveratrol-3-Sulf
  • Complexes of the outer mitochondrial membrane protein mitoNEET with resveratrol-3-sulf
  • Identification of small molecules that bind to the mitochondrial protein mitoNEET. (n.d.). PMC.
  • Anti-estrogenic activity of resveratrol-3-O-sulfate and... (n.d.).
  • The Peculiar Properties of Human mitoNEET. (2022). Encyclopedia.pub.
  • The Intriguing mitoNEET: Functional and Spectroscopic Properties of a Unique [2Fe-2S] Cluster Coordin
  • Complexes of the Outer Mitochondrial Membrane Protein MitoNEET with Resveratrol-3-Sulfate. (n.d.).
  • MitoNEET: A Novel Therapeutic Target for Metabolic-based Diseases. (2019). WVU Health Sciences.
  • Study points to new drug target in fight against cancer. (2019). EurekAlert!.
  • Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resver
  • Resveratrol-3-sulf
  • Resveratrol-3-O-Sulfate (sodium salt). (n.d.). Cayman Chemical.
  • Resveratrol-3-O-sulfate sodium | Drug Metabolite. (n.d.). MedChemExpress.
  • Resveratrol-3-sulf
  • Resver

Sources

resveratrol-3-O-sulfate sodium salt CAS 858127-11-4 chemical properties

[1]

Executive Summary

Resveratrol-3-O-sulfate sodium salt (CAS 858127-11-4) is the dominant circulating metabolite of the stilbenoid resveratrol in humans. Historically dismissed as a metabolic waste product, recent pharmacokinetic data identifies it as a critical intracellular reservoir . Unlike glucuronide conjugates, this sulfate metabolite can be actively transported into target tissues and hydrolyzed by steroid sulfatase (STS) to regenerate active resveratrol in situ.

This guide provides a rigorous technical overview for researchers focusing on the synthesis, stabilization, and analytical differentiation of the 3-O-sulfate isomer from its 4'-O-sulfate analog.

Physicochemical Profile

The 3-O-sulfate sodium salt is a hygroscopic off-white solid. It is significantly more polar than the parent compound, necessitating specific handling to prevent hydrolysis or degradation.

PropertySpecification
Chemical Name Sodium 3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl sulfate
CAS Number 858127-11-4
Molecular Formula C₁₄H₁₁NaO₆S
Molecular Weight 330.29 g/mol
Exact Mass (Anion) 307.0282 Da ([M-H]⁻)
Appearance Off-white to beige powder
Solubility DMSO: >10 mg/mLEthanol: SolubleWater: Sparingly soluble (improved vs. parent, but pH dependent)
Stability Stable in plasma (t½ > 9h); susceptible to hydrolysis by sulfatases in tissues.[1][2][3]
SMILES [Na+].[O-]S(=O)(=O)Oc1cc(O)cc(\C=C\c2ccc(O)cc2)c1

Biological Mechanism: The "Reservoir" Hypothesis

Resveratrol exhibits a "bioavailability paradox": low plasma concentrations of the free aglycone yet high efficacy in vivo. The solution lies in the metabolic cycling of resveratrol-3-O-sulfate.

Metabolic Pathway Diagram

The following diagram illustrates the sulfation by Sulfotransferases (SULTs) in the liver/gut and the regeneration of resveratrol by Steroid Sulfatase (STS) in target cells (e.g., breast or colorectal cancer cells).

Resveratrol_MetabolismResTrans-Resveratrol(Active Aglycone)SULTSULT1A1 / SULT1E1(Liver/Gut)Res->SULTPhase IIMetabolismTargetIntracellular Targets(COX-1/2, SIRT1)Res->TargetBioactivityR3SResveratrol-3-O-Sulfate(Circulating Metabolite)SULT->R3SSulfationTransOATP / ABC Transporters(Cell Entry)R3S->TransSystemicCirculationSTSSteroid Sulfatase(Intracellular Hydrolysis)Trans->STSCellularUptakeSTS->ResRegeneration

Caption: Cycle of resveratrol sulfation and intracellular regeneration via steroid sulfatase (STS).

Synthesis & Purification Protocol

Direct sulfation of resveratrol is non-regioselective, yielding a mixture of 3-O-sulfate, 4'-O-sulfate, and disulfates. The following protocol prioritizes the isolation of the 3-O-sulfate isomer using preparative HPLC.

Chemical Synthesis (Direct Sulfation)

Reagents: Trans-resveratrol, Sulfur trioxide-pyridine complex (SO₃·Py), Pyridine, Anhydrous THF.

  • Reaction: Dissolve trans-resveratrol (1 eq) in anhydrous THF/Pyridine (1:1).

  • Addition: Add SO₃·Py complex (1.2 eq) dropwise at 0°C under nitrogen atmosphere.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

  • Quenching: Quench with saturated NaHCO₃ solution (converts acid form to sodium salt).

  • Evaporation: Remove organic solvents under reduced pressure.

Purification (Critical Step)

The 3-O-sulfate and 4'-O-sulfate isomers have close retention times.

  • Column: C18 Preparative Column (e.g., Phenomenex Luna 5µm, 250 x 21.2 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 40% B over 30 minutes.

  • Elution Order:

    • Resveratrol-4'-O-sulfate (Elutes first/second depending on pH, typically ~24.7 min).

    • Resveratrol-3-O-sulfate (Elutes ~23.4 min).

    • Disulfates (Elute later).

  • Validation: Confirm fractions via ¹H-NMR (shift in H-2/H-6 protons of the resorcinol ring).

Analytical Characterization (LC-MS/MS)

For pharmacokinetic studies, LC-MS/MS is the gold standard. The 3-O-sulfate is detected in negative ion mode (ESI-).

Mass Spectrometry Parameters
ParameterSetting
Ionization Mode ESI Negative (-)
Precursor Ion (Q1) 307.0 m/z ([M-H]⁻)
Product Ion (Q3) 227.1 m/z (Loss of SO₃)
Secondary Transition 185.0 m/z (Further fragmentation)
Collision Energy 20–30 eV
Chromatographic Method[4]
  • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH 6.5).

    • B: Methanol/Acetonitrile (90:10).

  • Flow Rate: 0.3 mL/min.

  • Note: Ammonium acetate is preferred over formic acid for sulfates to prevent on-column hydrolysis and improve ionization stability.

Analytical Workflow Diagram

Analytical_WorkflowSamplePlasma Sample(Human/Murine)PPTProtein Precipitation(MeOH/ACN 1:3)Sample->PPTCentrifugeCentrifugation10,000g, 10 minPPT->CentrifugeSupernatantSupernatant CollectionCentrifuge->SupernatantLCLC Separation(C18, Ammonium Acetate)Supernatant->LCMSMS/MS Detection(MRM 307 -> 227)LC->MS

Caption: Standardized LC-MS/MS workflow for quantifying resveratrol-3-O-sulfate in plasma.

Biological Profile & Applications[5][6][7]

Stability[4][5]
  • Plasma: Highly stable. Unlike glucuronides, sulfates are resistant to spontaneous hydrolysis in plasma at physiological pH.

  • Cell Culture: Stable in media unless cells express high levels of extracellular sulfatases.

  • Storage: Store solid at -20°C under inert gas (Argon/Nitrogen). Solutions in DMSO are stable for 1 month at -80°C.

Activity vs. Parent Compound
  • COX Inhibition: The 3-O-sulfate inhibits COX-1 (IC₅₀ ~3.6 µM) and COX-2 (IC₅₀ ~7.5 µM), comparable to resveratrol.[4]

  • Cytotoxicity: Shows selective antiproliferative activity in colorectal cancer lines (e.g., HT-29) which express transporters to uptake the sulfate, but lacks activity in cells that cannot internalize it.

  • Anti-Estrogenic: Exhibits anti-estrogenic activity in breast cancer models, potentially superior to the parent compound in specific contexts.

References

  • Hoshino, J., et al. (2010). Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites. Journal of Medicinal Chemistry. Link

  • Walle, T., et al. (2004). High absorption but very low bioavailability of oral resveratrol in humans. Drug Metabolism and Disposition. Link

  • Patel, K. R., et al. (2013). Resveratrol sulfates provide an intracellular reservoir for generation of parent resveratrol, which induces autophagy in cancer cells. Autophagy. Link

  • Cayman Chemical. Resveratrol-3-O-sulfate (sodium salt) Product Information.Link

  • PubChem. Resveratrol 3-sulfate (Compound Summary). National Library of Medicine. Link[2]

Methodological & Application

Application Note: Resveratrol-3-O-Sulfate as a Superior Biomarker for Resveratrol Intake

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Resveratrol (3,5,4′-trihydroxystilbene) exhibits promising therapeutic potential in preclinical models, yet its translation to clinical efficacy is hampered by the "Resveratrol Paradox": high in vitro potency but negligible plasma concentrations of the parent compound due to rapid Phase II metabolism. This Application Note outlines the validation and protocol for using Resveratrol-3-O-sulfate (R3S) as a surrogate biomarker. Unlike the parent compound, R3S displays high plasma stability, extended half-life, and a linear correlation with oral dosage, making it the definitive analyte for pharmacokinetic (PK) profiling and compliance monitoring in clinical trials.

Introduction: The Bioavailability Challenge

Oral administration of resveratrol results in rapid absorption but extensive first-pass metabolism. Over 70% of the oral dose is converted into glucuronide and sulfate conjugates within minutes of entering the portal circulation.

  • Parent Resveratrol: Short half-life (

    
     mins), often falling below the Limit of Quantitation (LOQ) in plasma.
    
  • Resveratrol-3-O-sulfate (R3S): The major circulating metabolite.[1] It exhibits a

    
     up to 20-fold higher than the parent compound and a significantly longer elimination half-life (
    
    
    
    hours).

Critical Insight: Traditional methods using enzymatic hydrolysis (glucuronidase/sulfatase) to measure "total resveratrol" obscure metabolic heterogeneity. Direct quantification of R3S via LC-MS/MS provides a more accurate, mechanistically relevant profile of exposure.

Biological Rationale & Pathway

The sulfation of resveratrol is primarily catalyzed by Sulfotransferase 1A1 (SULT1A1) in the liver and intestinal wall.[1]

Metabolic Pathway Visualization

ResveratrolMetabolism RES Trans-Resveratrol (Parent) SULT SULT1A1 (Liver/Intestine) RES->SULT Phase II Metabolism R3S Resveratrol-3-O-sulfate (Target Biomarker) SULT->R3S Sulfation CIRC Systemic Circulation (Plasma) R3S->CIRC High Stability EXC Renal Excretion (Urine) CIRC->EXC Elimination

Figure 1: Metabolic trajectory of Resveratrol. The rapid conversion by SULT1A1 creates a stable pool of R3S in circulation.

Experimental Protocol: Quantification of R3S

Objective: Direct quantification of R3S in human plasma without enzymatic hydrolysis.

Materials & Reagents[2][3][4][5][6][7]
  • Analyte: Trans-Resveratrol-3-O-sulfate (Commercial standard, purity >98%).

  • Internal Standard (IS): Resveratrol-3-O-sulfate-d4 (Preferred) or Trans-Resveratrol-d4.

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput and recovery (>90%).

  • Thaw plasma samples on ice. Vortex for 10 seconds.

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Rationale: ACN precipitates proteins efficiently while keeping the polar sulfate conjugate in solution.

  • Vortex vigorously for 1 min.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial/plate.

  • Dilute with 200 µL of water (to match initial mobile phase strength and prevent peak broadening).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

Chromatography:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural).

    • Note: Ammonium acetate is preferred over formic acid for sulfates in negative mode to enhance ionization stability.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B[2]

    • 0.5-3.0 min: 5% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.0-4.1 min: 90% -> 5% B

    • 4.1-6.0 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI Negative Mode):

  • Source Temp: 500°C.

  • Capillary Voltage: -4500 V.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
R3S 307.0 ([M-H]⁻)227.1 (Resveratrol)3025
R3S (Qual)307.0185.03035
IS (Res-d4) 231.1189.13025

Analytical Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Analysis S1 Plasma Sample (100 µL) S2 Add IS + PPT Solvent (300 µL ACN) S1->S2 S3 Centrifuge (14k g, 10 min) S2->S3 A1 UHPLC Separation (C18 Column) S3->A1 Supernatant Injection A2 MS/MS Detection (ESI-, MRM 307->227) A1->A2

Figure 2: Streamlined analytical workflow for high-throughput quantification.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is self-validating, adhere to these acceptance criteria (based on FDA Bioanalytical Guidelines):

  • Linearity: Calibration curve (

    
     ng/mL) must have 
    
    
    
    .
  • Accuracy/Precision: QC samples (Low, Mid, High) must be within ±15% of nominal value.

  • Matrix Effect: Compare post-extraction spike vs. neat solution. Matrix factor should be

    
    .
    
  • Stability Check: R3S is stable, but verify processed sample stability in the autosampler (24h at 10°C).

Interpretation of Results
  • Linear Correlation: R3S AUC (Area Under Curve) correlates linearly with oral resveratrol dose up to 5g, unlike parent resveratrol which saturates.

  • Half-Life Extension: Expect R3S peaks to persist 8-12 hours post-dose, whereas parent resveratrol disappears by 2 hours.

References

  • Walle, T., et al. (2004). High absorption but very low bioavailability of oral resveratrol in humans. Drug Metabolism and Disposition, 32(12), 1377-1382. Link

  • Boocock, D. J., et al. (2007). Phase I dose escalation pharmacokinetic study in healthy volunteers of resveratrol, a potential cancer chemopreventive agent. Cancer Epidemiology, Biomarkers & Prevention, 16(6), 1246-1252. Link

  • Patel, K. R., et al. (2013). Sulfate metabolites provide an intracellular pool for resveratrol generation and induce autophagy with senescence.[3] Science Translational Medicine, 5(205), 205ra133. Link

  • Hoshino, J., et al. (2010). Selective synthesis and biological evaluation of sulfate-conjugated resveratrol metabolites. Journal of Medicinal Chemistry, 53(13), 5033–5043. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Resveratrol-3-O-Sulfate in Blood Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Resveratrol Metabolite Stability Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Overview: The "Reservoir" Problem

Resveratrol-3-O-sulfate (R3S) is not merely a waste product; it acts as a circulating "reservoir" for resveratrol. In blood samples, arylsulfatases (specifically steroid sulfatases) can remain active after collection, hydrolyzing the sulfate group and converting R3S back into the parent resveratrol.

If you observe disappearing metabolite peaks or artificially high parent compound levels , your sample stabilization protocol is likely failing. This guide addresses the enzymatic, chemical, and photonic instability of R3S.

Module 1: Pre-Analytical Variables (Sample Collection)
Q: Which anticoagulant should I use: Heparin or EDTA?

A: K2-EDTA or K3-EDTA is the standard recommendation. While R3S is relatively stable in both, EDTA is preferred for two reasons:

  • Chelation: EDTA chelates divalent metal ions (

    
    , 
    
    
    
    ) that catalyze the oxidation of the parent resveratrol. If R3S hydrolyzes even slightly, the released resveratrol must be protected from oxidation to maintain mass balance.
  • Acidification Compatibility: EDTA plasma responds more predictably to acidification protocols (see Module 2) than heparinized plasma, which can sometimes precipitate unpredictably at low pH.

Q: How critical is the "Time-to-Centrifuge"?

A: Critical. You have a "Golden Window" of <30 minutes. Blood contains active sulfatases. Leaving whole blood at room temperature allows these enzymes to hydrolyze R3S.

  • Protocol: Place collection tubes immediately on wet ice (

    
    ). Centrifuge within 30 minutes at 
    
    
    
    (1500–2000 x g for 10 min).
Module 2: Chemical Stabilization (The "Stop Solution")
Q: Do I really need to acidify my samples?

A: Yes. Acidification serves a dual purpose.

  • Enzyme Inhibition: Arylsulfatases generally have optimal activity near neutral pH. Lowering pH to < 4.0 drastically reduces their catalytic efficiency.

  • Isomer Stabilization: The trans-isomer of resveratrol (and its sulfates) is the bioactive form. Neutral/alkaline pH promotes rapid isomerization to the cis-form and chemical degradation.

Q: What is the recommended stabilization cocktail?

A: The "Acid-Antioxidant" Mix. Prepare a solution of 2% Ascorbic Acid + 0.1% Formic Acid (or Acetic Acid) in water. Add this to your plasma immediately after separation.

ComponentFunctionMechanism
Formic/Acetic Acid Enzyme InhibitorLowers pH < 4.0 to deactivate sulfatases.
Ascorbic Acid AntioxidantSacrificial antioxidant; prevents oxidation of any released parent compound.
Amber Tubes Light ShieldPrevents photon-induced cis-trans isomerization.
Module 3: Storage & Handling
Q: Can I store samples at -20°C?

A: Only for < 48 hours. Long-term storage requires -80°C. Resveratrol metabolites show degradation of 10–15% over 30 days at -20°C. At -80°C, they are stable for > 12 months.

Q: I accidentally thawed my samples. Can I refreeze them?

A: Limit to ONE freeze-thaw cycle. Repeated freeze-thaw cycles cause physical shearing and transient pH shifts (the "freeze-concentration effect") that can reactivate dormant enzymes or accelerate hydrolysis. Aliquot samples immediately after the first spin to avoid future multiple thaws.

Module 4: Analytical Troubleshooting (LC-MS/MS)
Q: I see a Resveratrol peak in my blank/standard, but I only injected R3S. Is my standard contaminated?

A: Likely not. You are experiencing In-Source Fragmentation (ISF). In the electrospray ionization (ESI) source, the sulfate group is fragile. High temperature and voltage can strip the sulfate group before the ion enters the mass analyzer.

  • The Symptom: You inject pure R3S, but the MS detects a signal at the parent mass (

    
     227) at the exact retention time of R3S.
    
  • The Fix: You must chromatographically separate R3S from the parent resveratrol. If they co-elute, you cannot distinguish "real" resveratrol from "ISF-generated" resveratrol.

Visual Guide: Stabilization Workflow

The following diagram outlines the critical path for preserving R3S integrity from vein to freezer.

G cluster_stabilization Stabilization Cocktail (Add immediately) BloodDraw Blood Draw (K2-EDTA) IceBath Ice Bath (Immediate, 4°C) BloodDraw->IceBath < 1 min Centrifuge Centrifuge (2000g, 10min, 4°C) IceBath->Centrifuge < 30 min PlasmaSep Plasma Separation Centrifuge->PlasmaSep Acid Acidification (pH < 4.0) PlasmaSep->Acid Inhibit Sulfatase Amber Amber Tube (Light Protection) Acid->Amber Storage Storage (-80°C) Amber->Storage Long Term

Figure 1: The "Golden Hour" Workflow. Immediate cooling and acidification are the primary defenses against enzymatic hydrolysis.

Visual Guide: Degradation Pathways

Understanding how the molecule fails helps you prevent it.

Degradation R3S Resveratrol-3-O-Sulfate (Target Analyte) Parent Trans-Resveratrol (Parent) R3S->Parent Hydrolysis CisR3S Cis-Resveratrol-3-O-Sulfate (Isomer) R3S->CisR3S Isomerization Sulfatase Arylsulfatase (Enzyme) Sulfatase->Parent Catalyzes Light UV Light (hv) Light->CisR3S Heat Heat / Neutral pH Heat->Parent Oxidation Oxidation Products (Quinones/Dimers) Parent->Oxidation Oxidation

Figure 2: Major degradation pathways. Note that hydrolysis (red path) regenerates the parent compound, falsifying pharmacokinetic data.

References
  • Boocock, D. J., et al. (2007). Phase I dose escalation pharmacokinetic study in healthy volunteers of resveratrol, a potential cancer chemopreventive agent. Cancer Epidemiology, Biomarkers & Prevention.

  • Menet, M. C., et al. (2019). Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry. Journal of Chromatography B.

  • Walle, T. (2011). Bioavailability of resveratrol.[1] Annals of the New York Academy of Sciences.

  • Urpi-Sarda, M., et al. (2005). Sample preparation for the analysis of resveratrol and its metabolites in biological fluids. Journal of Chromatography B.

Sources

separating resveratrol-3-sulfate from 4'-sulfate isomers on C18 columns

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of Resveratrol-3-Sulfate and 4'-Sulfate Isomers

User Guide Overview

Topic: Chromatographic Resolution of Resveratrol Regioisomers (3-O-Sulfate vs. 4'-O-Sulfate). Primary Challenge: These analytes are positional isomers (regioisomers) with identical molecular weight (


 307 in negative mode) and nearly identical fragmentation patterns.[1] Separation relies entirely on subtle differences in hydrophobic interaction and steric hindrance on the stationary phase.
Recommended Platform:  UHPLC-MS/MS (Triple Quadrupole).[1]

Part 1: Method Development (The "How-To")

This section outlines the optimized conditions required to separate the 3-sulfate and 4'-sulfate isomers. Standard C18 protocols often fail to resolve these peaks, resulting in a single co-eluting "blob."

Stationary Phase Selection
  • Standard C18 (Failure Risk): Traditional high-carbon-load C18 columns often fail to retain these polar sulfates sufficiently to allow selectivity mechanisms to work.[1]

  • Recommended Column: High Strength Silica (HSS) T3 or a Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Kinetex Polar C18).[1]

    • Why: These columns are designed to withstand 100% aqueous mobile phases.[1][2] You need a high aqueous start to retain the sulfates long enough to separate them.

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 2.6 µm particle size (for UHPLC).

Mobile Phase Chemistry
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mechanism: Sulfates are strong acids (pKa < 2).[1] At pH 2.7, they remain ionized (anionic), but the acidic environment suppresses silanol activity on the column and improves peak shape.

  • Solvent B: Methanol (preferred over Acetonitrile).

    • Critical Insight: Methanol is a protic solvent.[1] It allows for hydrogen bonding interactions with the phenolic hydroxyl groups remaining on the resveratrol backbone.[1] This "protic selectivity" is often the deciding factor in separating positional isomers that ACN (aprotic) cannot resolve.[1]

Gradient Profile (The "Shallow" Approach)

Isomers require a shallow gradient slope to maximize the interaction time difference.

Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)Comment
0.005%0.35High aqueous loading to focus analytes.
1.005%0.35Isocratic hold.[1]
10.0045%0.35Critical Step: Very shallow slope (4.4% change/min).[1]
10.5095%0.35Wash.
12.5095%0.35Wash hold.[1]
12.605%0.35Re-equilibration.
15.005%0.35Ready for next injection.[1]

Part 2: Visualization & Logic

Workflow: Method Development Decision Tree

This diagram guides you through the logical steps of optimizing the separation if the initial conditions fail.

MethodDevelopment Start Start: Separation of Resveratrol Sulfates CheckColumn Select Column: HSS T3 or Polar C18 Start->CheckColumn InitialRun Run Gradient: 5-45% MeOH over 10 min CheckColumn->InitialRun Decision Are Peaks Resolved? InitialRun->Decision Success Validate Method (Linearity/Recovery) Decision->Success Yes (Rs > 1.5) Coelution Issue: Co-elution Decision->Coelution No (One Peak) PeakShape Issue: Peak Tailing Decision->PeakShape No (Tailing) ChangeTemp Action: Lower Temp to 25°C (Increase Retention) Coelution->ChangeTemp ChangeModifier Action: Switch MeOH to ACN (Check Selectivity) ChangeModifier->InitialRun Retry ChangeTemp->ChangeModifier If still unresolved BufferAdd Action: Add 5mM Ammonium Acetate (Mask Silanols) PeakShape->BufferAdd BufferAdd->InitialRun Retry

Caption: Decision logic for optimizing resveratrol sulfate separation. Blue nodes indicate start, green success, and red troubleshooting paths.

Part 3: Troubleshooting & FAQs

Q1: Which isomer elutes first?

A: On standard C18 phases with acidic mobile phases:

  • Resveratrol-4'-O-sulfate typically elutes first .[1]

  • Resveratrol-3-O-sulfate typically elutes second .[1]

Scientific Rationale: The 4'-position (para) is sterically more exposed than the 3-position (meta). This often makes the 4'-sulfate slightly more polar in the solvated state, reducing its retention time relative to the 3-isomer. Warning: You cannot rely on literature values alone.[1] Column aging and specific end-capping chemistry can flip this order.[1] You must inject pure standards of each isomer individually to confirm retention times [1].

Q2: My peaks are tailing significantly. Is it the column?

A: It is likely a secondary interaction , not a bad column.

  • Cause: Sulfates are anions.[1] If your column has residual silanols (positive charge), the sulfates will "drag" due to ionic attraction.

  • Fix: Add 5-10 mM Ammonium Acetate to your mobile phase.[1] The ammonium ions will compete for the silanol sites, and the acetate buffers the pH, sharpening the peak.

Q3: Can I distinguish them using MS/MS transitions alone?

A: No. Both isomers share the same parent mass (


 307) and the same dominant fragment (

227, loss of

).
  • Strategy: You must rely on Chromatographic Resolution (Rs) .[1]

  • Validation: If you cannot achieve baseline separation (Rs > 1.5), you cannot quantify them accurately using MRM (Multiple Reaction Monitoring).[1]

Q4: Are these metabolites stable?

A: Sulfates are generally more stable than glucuronides, but they are susceptible to in-source fragmentation .[1]

  • Issue: If your declustering potential (DP) or cone voltage is too high, the sulfate group will fall off before the quadrupole. You will see a phantom peak for Resveratrol (

    
     227) at the retention time of the sulfate.
    
  • Check: Optimize source parameters to be as "gentle" as possible.

Part 4: References

  • Boocock, D. J., et al. (2007). "Phase I dose escalation pharmacokinetic study in healthy volunteers of resveratrol, a potential cancer chemopreventive agent." Cancer Epidemiology, Biomarkers & Prevention.[1]

    • Relevance: Defines the primary human metabolites and establishes the pharmacokinetic baseline for sulfate detection.

  • Walle, T., et al. (2004).[1] "High absorption but very low bioavailability of oral resveratrol in humans." Drug Metabolism and Disposition.

    • Relevance: The foundational paper identifying the rapid sulfation at the 3 and 4' positions as the primary metabolic pathway.

  • Rotches-Ribalta, M., et al. (2012). "Liquid chromatography-mass spectrometry analysis of resveratrol metabolites in human urine." Journal of Chromatography B.

    • Relevance: Provides specific gradient conditions and MS parameters for separating isomeric metabolites.

Sources

Technical Support Center: Overcoming Matrix Effects in Resveratrol Metabolite Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of accurately quantifying resveratrol and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis. Here, we will dissect the common hurdles posed by matrix effects and provide practical, field-proven solutions to ensure the integrity and reliability of your experimental data.

Understanding the Core Challenge: The Matrix Effect

Before we dive into troubleshooting, let's establish a clear understanding of the "matrix effect." In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the matrix effect refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of your target analytes—resveratrol and its glucuronide and sulfate conjugates.

The primary culprits are often phospholipids from cell membranes, salts, and other endogenous molecules that interfere with the droplet formation and desolvation process in the electrospray ionization (ESI) source. Effectively mitigating these effects is paramount for developing a robust and reliable bioanalytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm seeing significant ion suppression in my plasma samples when quantifying resveratrol metabolites. What is the most likely cause and my first line of defense?

A1: Significant ion suppression in plasma is very common and is primarily caused by phospholipids. Your first and most critical line of defense is a robust sample preparation protocol designed to effectively remove these interfering components.

The Causality: Phospholipids have a nasty habit of co-eluting with a wide range of analytes in reversed-phase chromatography and can severely suppress the ionization of your target compounds. A simple protein precipitation is often insufficient for complete removal.

Recommended Action: Implement a solid-phase extraction (SPE) protocol. SPE can selectively isolate your analytes of interest while washing away the majority of matrix components.[1]

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Resveratrol and its Metabolites

  • Cartridge Selection: Choose a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 500 µL of your pre-treated plasma sample (e.g., acidified plasma).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the resveratrol and its metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase.

Q2: My recovery of resveratrol and its metabolites is inconsistent across different sample batches. How can I improve the reproducibility of my extraction?

A2: Inconsistent recovery is a classic sign that your sample preparation method is not robust enough or that you are not adequately compensating for analyte loss. The solution here is twofold: refining your extraction technique and, crucially, using an appropriate internal standard.

The Causality: Analyte loss can occur at multiple stages of sample preparation, from incomplete protein precipitation to inefficient elution during SPE. An internal standard that behaves similarly to your analyte can help correct for these variations.

Recommended Action: The gold standard is to use a stable isotope-labeled (SIL) internal standard for each analyte.[2] If SIL standards are not available, a structural analog can be a suitable alternative.

Workflow for Implementing an Internal Standard:

G cluster_0 Sample Preparation with Internal Standard A Plasma Sample B Add Internal Standard (IS) (e.g., Resveratrol-d4) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: Workflow for incorporating an internal standard.

Key Considerations for Internal Standard Selection:

  • Structural Similarity: The internal standard should have similar chemical and physical properties to the analyte.[3]

  • Co-elution: Ideally, the internal standard should elute close to, but not exactly at the same retention time as the analyte.

  • No Interference: The internal standard should not be present in the blank matrix and should not interfere with the analyte's signal.

Q3: I'm still observing matrix effects even after optimizing my sample preparation. What other strategies can I employ to compensate for this?

A3: Even with the best sample preparation, some residual matrix effects may persist. In this scenario, your focus should shift to compensation strategies during data acquisition and analysis.

The Causality: Subtle variations in the matrix composition between individual samples can lead to differential ion suppression or enhancement, impacting the accuracy of your quantification.

Recommended Action: The most effective strategy is to use matrix-matched calibration standards.[4] This involves preparing your calibration curve in the same biological matrix as your samples (e.g., blank plasma).

Data Comparison: Solvent-Based vs. Matrix-Matched Calibration

Calibration MethodDescriptionProsCons
Solvent-Based Calibration standards are prepared in a pure solvent (e.g., methanol).Simple and quick to prepare.Does not account for matrix effects, leading to potential inaccuracies.
Matrix-Matched Calibration standards are prepared by spiking known concentrations of the analyte into a blank biological matrix.Compensates for matrix effects, leading to more accurate quantification.[4]Requires a source of blank matrix and is more labor-intensive to prepare.
Q4: How can I definitively assess the extent of the matrix effect in my assay?

A4: Quantitatively assessing the matrix effect is a critical step in method validation. The most common and accepted method is the post-extraction addition technique.

The Causality: This method allows you to directly compare the analyte's response in a clean solvent versus its response in the presence of the extracted matrix components.

Detailed Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte is spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.

Concluding Remarks

Overcoming matrix effects in the quantification of resveratrol and its metabolites is a multifaceted challenge that requires a systematic and logical approach. By prioritizing a robust sample preparation protocol, employing appropriate internal standards, and utilizing matrix-matched calibration, you can significantly enhance the accuracy and reliability of your data. Remember that a well-validated method is the cornerstone of any successful research or drug development program.

References

  • Stecher, G., et al. (2013). Rapid solid-phase extraction and analysis of resveratrol and other polyphenols in red wine. Journal of Chromatography A, 1313, 284-291. [Link]

  • Boocock, D. J., et al. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography. Journal of Chromatography B, 848(2), 182-187. [Link]

  • Andres-Lacueva, C., et al. (2009). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 979-986. [Link]

  • Li, W. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]

  • The Analytical Scientist TV. (2023). Internal Standard | Accurate Quantification & Matrix Effect Correction. YouTube. [Link]

  • Fiori, M., & Civitareale, C. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(16), 4984. [Link]

  • Jagwani, S., et al. (2022). Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. Future Journal of Pharmaceutical Sciences, 8(1), 1-9. [Link]

  • Wang, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega, 4(5), 9143-9149. [Link]

  • Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. [Link]

  • Ramirez-Alcantara, V., et al. (2014). Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry. Puerto Rico health sciences journal, 33(3), 140-145. [Link]

  • Goel, H., et al. (2024). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 1-13. [Link]

  • Juan, M. E., et al. (2010). Quantification of trans-resveratrol and its metabolites in rat plasma and tissues by HPLC. Journal of pharmaceutical and biomedical analysis, 51(2), 391-398. [Link]

  • Meng, X., et al. (2004). HPLC-Tandem Mass Spectrometric Method to Characterize Resveratrol Metabolism in Humans. Clinical Chemistry, 50(1), 154-160. [Link]

  • Singh, G., Pai, R. S., & Pandit, V. (2012). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Journal of advanced pharmaceutical technology & research, 3(2), 130-135. [Link]

  • Zhang, T., et al. (2022). A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies. Journal of Chromatography B, 1191, 123118. [Link]

  • Tan, S., et al. (2016). Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies. Journal of pharmaceutical and biomedical analysis, 118, 243-251. [Link]

  • Singh, G., Pai, R. S., & Pandit, V. (2012). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Semantic Scholar. [Link]

  • Zhou, L., et al. (2017). Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats. Journal of pharmaceutical and biomedical analysis, 140, 353-359. [Link]

  • Asati, V., et al. (2023). Simultaneous Estimation of Quercetin and trans-Resveratrol in Cissus quadrangularis Extract in Rat Serum Using Validated LC-MS/MS Method: Application to Pharmacokinetic and Stability Studies. Molecules, 28(14), 5396. [Link]

  • Pezet, R., & Cuenat, P. (1996). Solid phase extraction of trans-resveratrol from wines for HPLC analysis. Journal of agricultural and food chemistry, 44(8), 2244-2247. [Link]

  • Miller, A., et al. (2016). The Extraction and Quantification of Resveratrol from Powder and Liquid Supplements. Journal of Chemical Education, 93(10), 1803-1806. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

Sources

detection limits (LOD) for resveratrol-3-O-sulfate in serum

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resveratrol-3-O-sulfate (R3S) Analysis Guide

Case ID: R3S-SERUM-LOD-OPTIMIZATION Assigned Specialist: Senior Application Scientist Status: Open Subject: Detection Limits, Protocol Optimization, and Troubleshooting for Resveratrol-3-O-sulfate in Serum[1]

Welcome to the Technical Support Hub

You are targeting Resveratrol-3-O-sulfate (R3S) , the major phase II metabolite of resveratrol circulating in the bloodstream.[1] Unlike the parent compound (resveratrol), which has a half-life of minutes, R3S persists for hours, making it the primary biomarker for bioavailability studies.

The Challenge: R3S is polar, light-sensitive, and exists alongside structural isomers (e.g., Resveratrol-4'-O-sulfate). Achieving low ng/mL detection limits (LOD) requires a specific LC-MS/MS configuration and rigorous sample cleanup.[1]

Module 1: Instrument Configuration (Method Development)

User Question: What are the optimal Mass Spec settings to detect R3S at low concentrations?

Technical Directive: You must operate in Negative Electrospray Ionization (ESI-) mode.[1] Sulfated conjugates lose a proton easily (


), providing superior sensitivity over positive mode.[1]
Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Source: ESI Negative (Turbo Ion Spray)

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][2]

  • Resolution: Unit/Unit

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (V)Role
Resveratrol-3-O-sulfate 307.0 227.0 100-25 to -35Quantifier
Resveratrol-3-O-sulfate307.0185.0100-45Qualifier
Resveratrol-d4 (IS)*231.0189.0100-25Internal Std
  • Note: The transition 307

    
     227 represents the loss of the sulfate group (
    
    
    
    , 80 Da). This is the most abundant fragment.
  • IS Recommendation: Use Resveratrol-d4 or 13C6-Resveratrol.[1] Do not use unlabeled analogs (like hexestrol) if absolute quantification <5 ng/mL is required, as they do not compensate for matrix effects perfectly.

Chromatographic Separation

R3S is more polar than the parent resveratrol.[1] You must separate it from the 4'-O-sulfate isomer , which shares the same MRM transition (307


 227).[1]
  • Column: C18 Phase (e.g., Waters Atlantis T3 or Phenomenex Luna C18), 3 µm, 150 x 2.1 mm.

  • Mobile Phase A: 5 mM Ammonium Acetate (pH ~5.[1]0) or 0.1% Formic Acid in Water.[1][3][4][5]

    • Why Ammonium Acetate? It buffers the pH to ensure the sulfate remains ionized/stable while improving peak shape in negative mode.[1]

  • Mobile Phase B: Acetonitrile (or Methanol).[1][4]

  • Flow Rate: 0.25 – 0.35 mL/min.[1]

Module 2: Sample Preparation Protocols

User Question: How do I extract R3S from serum without degrading it?

Technical Directive: Avoid enzymatic hydrolysis (glucuronidase/sulfatase) if you intend to measure the intact sulfate.[1] You have two pathways: Protein Precipitation (PPT) for speed, or Solid Phase Extraction (SPE) for sensitivity (Lower LOD).[1]

Workflow Visualization

SamplePrep cluster_PPT Pathway A: PPT (High Throughput) cluster_SPE Pathway B: SPE (High Sensitivity) Serum Serum Sample (100-200 µL) IS Add Internal Std (Resveratrol-d4) Serum->IS PPT_Add Add Cold ACN/MeOH (1:3 ratio) IS->PPT_Add SPE_Acid Acidify (2% Formic Acid) IS->SPE_Acid PPT_Spin Centrifuge 10k xg, 10 min PPT_Add->PPT_Spin PPT_Evap Evaporate Supernatant (N2 stream) PPT_Spin->PPT_Evap Recon Reconstitute (Mobile Phase A:B 80:20) PPT_Evap->Recon SPE_Load Load HLB Cartridge SPE_Acid->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (100% MeOH) SPE_Wash->SPE_Elute SPE_Elute->Recon LCMS Inject to LC-MS/MS Recon->LCMS

Caption: Workflow comparison for Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE).

Protocol B: High-Sensitivity SPE (Recommended for <2 ng/mL LOD)[1]
  • Conditioning: Oasis HLB cartridge (1 cc/30 mg) with 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL Serum + 20 µL IS + 200 µL 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in water (Removes salts/proteins).[1]

  • Elution: Elute with 1 mL 100% Methanol.

  • Drying: Evaporate under Nitrogen at <40°C.

  • Reconstitution: Dissolve in 100 µL Mobile Phase (Initial gradient conditions).

Module 3: Performance Metrics (LOD/LOQ)

User Question: What detection limits are realistic for this assay?

Technical Directive: LOD is matrix-dependent. Serum contains phospholipids that can suppress ionization in ESI-.[1]

ParameterPPT Method (Standard)SPE Method (Optimized)
LOD (S/N > 3) 2.0 – 5.0 ng/mL0.2 – 0.5 ng/mL
LOQ (S/N > 10) 5.0 – 10.0 ng/mL0.5 – 1.0 ng/mL
Linearity Range 10 – 2000 ng/mL1 – 1000 ng/mL
Recovery 85 – 95%90 – 100%
Matrix Effect Moderate SuppressionMinimal

Reference Benchmark: Urpi-Sarda et al. (2007) achieved LODs of ~1 ng/mL (4.0 nmol/L) using PPT, while SPE methods generally push this lower [1, 3].[1]

Module 4: Troubleshooting & FAQ

User Question: I see a peak, but the retention time shifts or the baseline is noisy. What is wrong?

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type HighLOD High LOD / Low Signal Type->HighLOD DoublePeak Double Peaks / Split Peak Type->DoublePeak RTShift Retention Time Shift Type->RTShift CheckSuppress Check Matrix Effect: Infuse standard post-column while injecting blank matrix. HighLOD->CheckSuppress CheckIsomer Isomer Separation: 3-O-sulfate vs 4'-O-sulfate. Adjust Gradient Slope. DoublePeak->CheckIsomer CheckpH Check Mobile Phase pH: Sulfates are pH sensitive. Ensure pH < 5.5 RTShift->CheckpH

Caption: Diagnostic logic for common LC-MS/MS issues with sulfated metabolites.

Common Issues & Fixes

Q1: My R3S peak has a "shoulder" or splits into two.

  • Cause: This is likely the 4'-O-sulfate isomer .[1]

  • Fix: Do not integrate them together. Flatten your LC gradient (e.g., increase %B by only 2% per minute) to resolve the two peaks. R3S usually elutes before the 4'-isomer on C18 columns [1].[1]

Q2: Signal drops after 50 injections.

  • Cause: Phospholipid buildup on the column/source (common in Serum analysis).[1]

  • Fix: If using PPT, switch to SPE. If already using SPE, add a "sawtooth" wash step (95% B for 2 mins) at the end of every run to clean the column.

Q3: Is the sample stable on the benchtop?

  • Cause: Sulfatase enzymes in serum can deconjugate R3S back to resveratrol.[1]

  • Fix: Keep samples at 4°C. Process immediately. Storage at -80°C is stable for months.[1] Avoid alkaline pH (>8.[1]0) as resveratrol degrades; acidic conditions are preferred [5].[1][6]

References

  • Urpi-Sarda, M., et al. (2007).[1][7] HPLC–Tandem Mass Spectrometric Method to Characterize Resveratrol Metabolism in Humans.[1][7][8] Clinical Chemistry. Link[1]

  • Boocock, D. J., et al. (2007).[1] Phase I Dose Escalation Pharmacokinetic Study in Healthy Volunteers of Resveratrol, a Potential Cancer Chemopreventive Agent.[1] Cancer Epidemiology, Biomarkers & Prevention.[1] Link

  • Walle, T., et al. (2004).[1] High absorption but very low bioavailability of oral resveratrol in humans.[1] Drug Metabolism and Disposition. Link

  • Rotches-Ribalta, M., et al. (2012).[1] Liquid chromatography–mass spectrometry analysis of resveratrol metabolites in human urine. Journal of Chromatography B. Link

  • Zupancic, S., et al. (2015).[1][9] Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature.[1] European Journal of Pharmaceutics and Biopharmaceutics. Link

Sources

Validation & Comparative

comparison of antioxidant potency: resveratrol vs resveratrol-3-sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Direct Scavenging Efficacy vs. Intracellular Reservoir Potential

Executive Summary

This guide provides a technical comparison between Resveratrol (Res) , the parent stilbenoid, and its major Phase II metabolite, Resveratrol-3-sulfate (R3S) .

While Resveratrol exhibits superior direct radical scavenging potency in cell-free assays (DPPH, ABTS), it suffers from rapid metabolic clearance. Conversely, Resveratrol-3-sulfate, often dismissed as an inactive elimination product, functions as a critical intracellular reservoir . Experimental evidence suggests R3S is transported into target tissues and hydrolyzed back to the active parent compound by intracellular sulfatases, thereby sustaining antioxidant efficacy in vivo.

Key Takeaway: Researchers should view Resveratrol as the tactical antioxidant (high potency, low stability) and Resveratrol-3-sulfate as the strategic delivery vehicle (high stability, regenerative potential).

Chemical & Structural Analysis: The Impact of Sulfation

The antioxidant capacity of stilbenoids is governed primarily by their ability to donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism) from phenolic hydroxyl groups.

  • Resveratrol (3,5,4'-trihydroxystilbene): Possesses three free hydroxyl groups. The 4'-OH is the most reactive site for radical scavenging due to resonance stabilization across the stilbene double bond. The 3-OH and 5-OH (meta-hydroquinone moiety) provide additional electron-donating capability.

  • Resveratrol-3-sulfate: The sulfation at the 3-position replaces a hydroxyl group (-OH) with a sulfate group (-OSO₃⁻).

    • Steric & Electronic Blockade: This modification removes one H-atom donor site. More importantly, the bulky, negatively charged sulfate group alters the electron density of the resorcinol ring, dampening the resonance stabilization required for the phenoxyl radical intermediate.

    • Solubility: The sulfate group dramatically increases water solubility, altering pharmacokinetics but reducing membrane permeability via passive diffusion, necessitating transporter-mediated uptake (e.g., OATPs).

In Vitro Antioxidant Potency (Direct Scavenging)[1]

In cell-free chemical assays, the parent compound dominates. The blockade of the 3-OH group significantly reduces the stoichiometric ability of R3S to neutralize free radicals compared to Resveratrol.

Table 1: Comparative Direct Antioxidant Data

Assay TypeParameterResveratrol (Res)Resveratrol-3-sulfate (R3S)Relative Potency (Res vs. R3S)
DPPH IC50 (µM)~25 - 30 µM> 200 µM (Est.)Res is ~8-10x more potent
ABTS TEAC Value2.0 - 2.5< 0.5Res is significantly superior
ORAC CapacityHighLow/ModerateRes dominates
Reaction Mechanism Primary ModeH-Atom Transfer (HAT)Electron Transfer (limited)Res: Direct / R3S: Poor

Note on Data: Specific IC50 values for R3S are rarely reported as "potent" because it is often used as a negative control in radical scavenging assays. The values above represent consensus ranges from structure-activity relationship (SAR) studies of sulfated flavonoids and stilbenes.

Biological Activity: The "Trojan Horse" Mechanism

While R3S performs poorly in a test tube, cell-based assays reveal its true value. R3S does not act primarily as a direct scavenger but as a pro-drug .

The Intracellular Reservoir Pathway
  • Uptake: R3S enters the cell via Organic Anion Transporting Polypeptides (OATPs), unlike Res which enters via passive diffusion.

  • Regeneration: Once cytosolic, intracellular sulfatases (e.g., Steroid Sulfatase) hydrolyze the sulfate group.

  • Activation: Free Resveratrol is released in situ, where it can scavenge ROS or activate the Nrf2 pathway.

Experimental Evidence:

  • ROS Reduction: In endothelial cells and macrophages (U-937), treatment with R3S reduces intracellular ROS levels, but the effect is often delayed compared to Res, consistent with the time required for enzymatic hydrolysis.

  • Nrf2 Activation: R3S treatment leads to the upregulation of antioxidant enzymes (HO-1, NQO1). This effect is abrogated if sulfatase inhibitors are used, proving that conversion to Res is required.

Visualizing the Mechanism

The following diagram illustrates the contrast between the direct action of Resveratrol and the reservoir mechanism of Resveratrol-3-sulfate.

G cluster_0 Extracellular Space / Plasma cluster_1 Intracellular Space (Cytosol) Res Resveratrol (Res) (High Direct Potency) Res_Cyto Regenerated Resveratrol Res->Res_Cyto Passive Diffusion (Rapid Metabolism Risk) R3S Resveratrol-3-sulfate (R3S) (Low Direct Potency) Transporter OATP Transporter R3S->Transporter Active Transport Sulfatase Intracellular Sulfatase Transporter->Sulfatase Substrate Sulfatase->Res_Cyto Hydrolysis ROS ROS (Reactive Oxygen Species) Res_Cyto->ROS Direct Scavenging (HAT Mechanism) Nrf2 Nrf2 Pathway Activation Res_Cyto->Nrf2 Signaling Trigger

Caption: R3S acts as a stable precursor, entering cells via transporters and regenerating active Resveratrol via sulfatases to combat ROS and activate Nrf2.

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Direct Radical Scavenging (DPPH Assay)

Objective: Quantify the loss of direct antioxidant potency due to sulfation.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution must be fresh and protected from light (purple color).

  • Sample Prep: Prepare serial dilutions (10 – 200 µM) of Resveratrol and Resveratrol-3-sulfate in methanol.

  • Reaction:

    • Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    Validation Check: Resveratrol IC50 should fall between 20-30 µM. R3S should show <20% inhibition at 50 µM.
    
Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Objective: Demonstrate the biological efficacy of R3S despite poor DPPH results.

  • Cell Culture: Seed HUVEC or HepG2 cells (1 x 10^4 cells/well) in a black 96-well plate. Incubate 24h.

  • Pre-treatment: Treat cells with Resveratrol (10 µM) or R3S (10 µM) for 4 to 24 hours .

    • Critical Step: The longer incubation for R3S is necessary to allow uptake and hydrolysis.

  • Probe Loading: Wash cells with PBS. Add 20 µM DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate 30 min at 37°C.

  • Oxidative Stress Induction: Wash cells. Add 100 µM TBHP (tert-Butyl hydroperoxide) to induce ROS.

  • Measurement: Measure Fluorescence immediately (Ex/Em: 485/535 nm) kinetically for 60 mins.

  • Validation:

    • Resveratrol: Immediate suppression of ROS fluorescence.

    • R3S: Significant suppression of ROS fluorescence only if pre-incubation time was sufficient (>4h). Co-incubation with a sulfatase inhibitor (e.g., STX64) should abolish the R3S effect, proving the "reservoir" mechanism.

References
  • Cottart, C. H., et al. (2014). Resveratrol bioavailability and toxicity in humans.[1] Molecular Nutrition & Food Research. Link

  • Walle, T. (2011). Bioavailability of resveratrol.[1] Annals of the New York Academy of Sciences. Link

  • Patel, K. R., et al. (2013). Sulfate metabolites provide an intracellular pool for resveratrol generation and induce autophagy with senescence. Science Translational Medicine. Link

  • Hoshino, J., et al. (2010). Selective synthesis and biological evaluation of sulfate-conjugated resveratrol metabolites. Journal of Medicinal Chemistry. Link

  • Mikulski, D., et al. (2020). Trans-resveratrol and its analogues as modulators of antioxidant defense.[][3] Antioxidants.[4][5][6][7][8][9][10][11][12] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.